molecular formula C19H28ClN3OS B12754692 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HCl CAS No. 117829-28-4

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HCl

Cat. No.: B12754692
CAS No.: 117829-28-4
M. Wt: 382.0 g/mol
InChI Key: NFZYEVTYGHAMBF-UHFFFAOYSA-N
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Description

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenolic, imidazole, and thiadiazine moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the phenolic precursor, followed by the formation of the imidazole and thiadiazine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imidazole and thiadiazine rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenolic and imidazole sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the imidazole and thiadiazine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazine
  • 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazole

Uniqueness

Compared to similar compounds, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride exhibits unique properties due to the presence of the hydrochloride salt, which can enhance its solubility and stability. Additionally, the specific arrangement of functional groups in this compound may confer distinct reactivity and biological activity.

Properties

CAS No.

117829-28-4

Molecular Formula

C19H28ClN3OS

Molecular Weight

382.0 g/mol

IUPAC Name

2,6-ditert-butyl-4-(6,7-dihydro-2H-imidazo[2,1-b][1,3,4]thiadiazin-3-yl)phenol;hydrochloride

InChI

InChI=1S/C19H27N3OS.ClH/c1-18(2,3)13-9-12(10-14(16(13)23)19(4,5)6)15-11-24-17-20-7-8-22(17)21-15;/h9-10,23H,7-8,11H2,1-6H3;1H

InChI Key

NFZYEVTYGHAMBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN3CCN=C3SC2.Cl

Origin of Product

United States

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